molecular formula C12H18FN3 B1502664 4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline CAS No. 500205-60-7

4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline

Cat. No. B1502664
M. Wt: 223.29 g/mol
InChI Key: ICUCGMJXHQEANC-UHFFFAOYSA-N
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Patent
US08759517B2

Procedure details

A suspension of 1-ethyl-4-(3-fluoro-4-nitro-phenyl)-piperazine (7 g, 27.7 mmol) and Pd (10%) on carbon (0.35 g) in MeOH (140 mL) is stirred for 3 h at RT, under a hydrogen atmosphere. The reaction mixture is filtered through a pad of celite and concentrated. The residue is purified by silica gel column chromatography (DCM/MeOH+1% NH3aq, 95:5) to afford the title compound as a white solid: ESI-MS: 224.1 [MH]+; TLC: Rf=0.54 (DCM/MeOH+1% NH3aq, 95:5).
Name
1-ethyl-4-(3-fluoro-4-nitro-phenyl)-piperazine
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[CH2:8][CH2:7][N:6]([C:9]2[CH:14]=[CH:13][C:12]([N+:15]([O-])=O)=[C:11]([F:18])[CH:10]=2)[CH2:5][CH2:4]1)[CH3:2]>CO.[Pd]>[CH2:1]([N:3]1[CH2:4][CH2:5][N:6]([C:9]2[CH:14]=[CH:13][C:12]([NH2:15])=[C:11]([F:18])[CH:10]=2)[CH2:7][CH2:8]1)[CH3:2]

Inputs

Step One
Name
1-ethyl-4-(3-fluoro-4-nitro-phenyl)-piperazine
Quantity
7 g
Type
reactant
Smiles
C(C)N1CCN(CC1)C1=CC(=C(C=C1)[N+](=O)[O-])F
Name
Quantity
140 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred for 3 h at RT, under a hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered through a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is purified by silica gel column chromatography (DCM/MeOH+1% NH3aq, 95:5)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)N1CCN(CC1)C1=CC(=C(C=C1)N)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.